Butyl(1H-imidazol-2-ylmethyl)amine

Immunosuppression Cytokine Inhibition IL-2 Reporter Gene Assay

Researchers studying IL-2-mediated T-cell activation often face inconsistent potency across imidazole alkylamine analogs. Butyl(1H-imidazol-2-ylmethyl)amine (CAS 921160-94-3) provides a validated solution with reproducible IL-2 inhibitory activity (IC₅₀ = 13 nM) and balanced lipophilicity (LogP = 0.81). • 13 nM IC₅₀ in IL-2 reporter gene assays enables sensitive pharmacological detection without confounding cytotoxicity • Fsp³ of 0.625 serves as a benchmark for calibrating computational ADME models • 95% purity with full SDS documentation (GHS07, H302/H315/H319/H335) ensures rapid institutional safety approval Standard research quantities available for immediate dispatch.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13260776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCCNCC1=NC=CN1
InChIInChI=1S/C8H15N3/c1-2-3-4-9-7-8-10-5-6-11-8/h5-6,9H,2-4,7H2,1H3,(H,10,11)
InChIKeyQCGJPVYQTXXZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl(1H-imidazol-2-ylmethyl)amine: Immunosuppressive & Histamine Research


Butyl(1H-imidazol-2-ylmethyl)amine (CAS 921160-94-3) is an imidazole-derived primary amine that serves as a versatile synthetic intermediate and bioactive scaffold in medicinal chemistry. Its structure combines a 1H-imidazole ring, a methylene linker, and an n-butylamine chain, conferring distinct physicochemical properties and biological interactions . The compound has demonstrated potent in vitro immunosuppressive activity via IL-2 inhibition (IC₅₀ = 13 nM) and exhibits a calculated LogP of 0.81, indicating balanced lipophilicity for membrane permeability [1].

Specificity of Butyl(1H-imidazol-2-ylmethyl)amine Over Analogs


Within the imidazole alkylamine class, seemingly minor structural variations—such as chain length, branching, or N-substitution—profoundly alter target engagement, selectivity, and physicochemical profiles. For example, tert-butyl(1H-imidazol-2-ylmethyl)amine exhibits enhanced solubility in nonpolar media and distinct steric effects compared to the n-butyl analog, while imbutamine (4-(1H-imidazol-4-yl)butanamine) acts as a potent histamine H3/H4 receptor agonist (EC₅₀ = 3 and 66 nM) [1]. The specific n-butyl chain and 2-substitution pattern of butyl(1H-imidazol-2-ylmethyl)amine confer a unique combination of IL-2 inhibitory activity (IC₅₀ = 13 nM) and LogP = 0.81, which is not replicated by its closest structural analogs. Simple substitution with methyl, ethyl, or tert-butyl homologs fails to preserve this precise activity profile, necessitating targeted procurement of the specific compound for reproducible research outcomes .

Quantitative Evidence and Head-to-Head Comparisons


Immunosuppressive Potency in IL-2 Inhibition

In a direct in vitro IL-2 reporter gene assay (IL2-RGA), butyl(1H-imidazol-2-ylmethyl)amine exhibits an IC₅₀ of 13 nM for suppression of interleukin-2 production [1]. For context, the widely studied pyridinylimidazole p38 MAPK inhibitor SB203580 shows an IC₅₀ of 300–500 nM against p38 MAPK and 3–5 µM against PKB phosphorylation in IL-2-stimulated T-cells, indicating butyl(1H-imidazol-2-ylmethyl)amine achieves comparable or superior IL-2 suppression at significantly lower concentrations [2]. The 13 nM IC₅₀ positions this compound among the more potent imidazole-based cytokine inhibitors reported.

Immunosuppression Cytokine Inhibition IL-2 Reporter Gene Assay

Lipophilicity and Drug-Likeness Profile

The calculated LogP of butyl(1H-imidazol-2-ylmethyl)amine is 0.81, representing a balanced hydrophilic-lipophilic profile . This value is notably lower than the tert-butyl analog (LogP > 1.5), which enhances solubility in nonpolar media but may compromise aqueous solubility [1]. Compared to imbutamine (LogP ~0.5), the n-butyl chain provides sufficient lipophilicity for membrane permeability while maintaining hydrogen bond donors (2) and acceptors (2) consistent with drug-like space. The Fsp³ (fraction of sp³ carbons) of 0.625 exceeds the typical drug-like threshold of >0.42, indicating favorable three-dimensionality and reduced aromatic ring count.

ADME Lipophilicity Physicochemical Profiling

Commercial Purity and Availability

Butyl(1H-imidazol-2-ylmethyl)amine is commercially available with a minimum purity of 95% (HPLC) from established suppliers, ensuring consistent performance in research applications . In contrast, the tert-butyl analog is typically offered at 97% purity but commands a higher price point and exhibits distinct solubility characteristics that may not suit all experimental designs. The 95% purity specification is sufficient for most synthetic and biological screening purposes, with the compound's LogP and H-bond profile offering a cost-effective alternative for hit-to-lead optimization.

Procurement Purity Synthetic Intermediate

Safety and Handling: GHS07 Classification

Butyl(1H-imidazol-2-ylmethyl)amine is classified under GHS07 with specific hazard statements (H302, H315, H319, H335) indicating acute oral toxicity, skin/eye irritation, and respiratory irritation . This defined safety profile allows for informed risk assessment and appropriate PPE selection. In contrast, many imidazole alkylamines lack comprehensive hazard documentation, creating uncertainty in laboratory handling. The availability of full SDS documentation, including precautionary statements (e.g., P280, P305+P351+P338), supports compliant procurement and safe use in research environments.

Safety Handling Regulatory Compliance

Synthetic Accessibility: n-Butyl vs. Branched Analogs

The n-butyl chain of butyl(1H-imidazol-2-ylmethyl)amine provides synthetic advantages over branched analogs. While tert-butyl derivatives require sterically hindered coupling conditions and often yield lower conversion rates, the linear n-butyl group participates readily in SN₂ alkylation reactions with imidazole-2-methylamine [1]. Overalkylation to tertiary amine byproducts can be mitigated via phase-transfer catalysis, and silica gel chromatography effectively isolates the desired secondary amine [2]. This synthetic tractability translates to more reliable scale-up potential and reduced cost of goods compared to tert-butyl or cycloalkyl analogs.

Synthetic Chemistry Medicinal Chemistry Building Block

Optimal Applications in Immunopharmacology and Chemistry


IL-2-Dependent Immunosuppression Screening

The compound's 13 nM IC₅₀ in IL-2 reporter gene assays makes it a compelling tool for investigating cytokine-mediated immune responses. Researchers can employ butyl(1H-imidazol-2-ylmethyl)amine as a reference inhibitor in T-cell activation assays or as a starting scaffold for developing novel immunosuppressive agents targeting IL-2 signaling pathways. Its potency at nanomolar concentrations enables detection of subtle pharmacological effects without confounding cytotoxicity.

Physicochemical and ADME Profiling of Imidazole Leads

With a LogP of 0.81 and Fsp³ of 0.625, this compound serves as a benchmark for balancing lipophilicity and three-dimensionality in imidazole-containing drug candidates. Medicinal chemists can use it to calibrate computational ADME models or as a control in permeability and solubility assays. Its intermediate LogP (0.81) bridges the gap between highly polar (e.g., histamine) and highly lipophilic (e.g., tert-butyl analogs) imidazoles, facilitating structure-property relationship studies.

Synthetic Intermediate for Histamine Receptor Ligands

The imidazole-2-methylamine core with an n-butyl chain is a privileged scaffold for histamine H3 and H4 receptor modulator design. While imbutamine analogs show potent H3/H4 agonism, the 2-substitution pattern of butyl(1H-imidazol-2-ylmethyl)amine offers an alternative vector for receptor subtype selectivity. It can be further functionalized via reductive amination or N-alkylation to generate focused libraries for GPCR screening.

Safety-Compliant Procurement for Research Labs

The comprehensive SDS documentation (GHS07, H302/H315/H319/H335) ensures that institutional safety committees can rapidly approve the compound's use. This is particularly valuable for core facilities and screening centers where safety compliance is a gating factor for compound acquisition. The 95% purity specification meets the requirements for most in vitro assays while offering cost advantages over higher-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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